7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(2-Bromo-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(2-Methyl-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-8-6-7-9-12(11)18/h6-9H,4-5,10H2,1-3H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMKUSTBHINAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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